N-(4-acetamido-3-chlorophenyl)benzamide
Description
N-(4-acetamido-3-chlorophenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to an aromatic ring substituted with an acetamido group at the 4-position and a chlorine atom at the 3-position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which influence its biological activity and pharmacokinetic profile. Its synthesis typically involves coupling reactions between benzoic acid derivatives and substituted anilines, as exemplified in protocols for analogous compounds like N-(4-chlorophenyl)benzamide .
Properties
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-14-8-7-12(9-13(14)16)18-15(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDENRJDWWKBIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl and ethoxy groups in CTB increase lipophilicity and electronic effects, correlating with p300 HAT activation .
- Phthalimide-containing derivatives exhibit environmental advantages (e.g., lower bioconcentration factors) but differ mechanistically, focusing on insecticidal rather than anticancer activity .
Pharmacological and ADMET Profiles
Anticancer Activity
- This compound shares structural motifs with anacardic acid-derived benzamides , which inhibit histone acetyltransferases (HATs) in cancer cells. However, unlike CTB (a p300 activator), its exact HAT modulatory activity remains uncharacterized .
- Cyanobenzamide derivatives (e.g., compound 4 and 5 in ) show comparable HAT inhibition to garcinol (IC₅₀ ~5 μM), suggesting that the acetamido and chloro substituents in this compound may confer similar potency if optimized .
ADMET Properties
- Computational modeling using ADMETLab 2.0 (as applied to related ureido-benzamides) predicts moderate blood-brain barrier permeability (logBB: -0.8) and CYP450 inhibition risk for this compound, consistent with benzamide derivatives .
- Compared to phthalimide-containing benzamides , which exhibit favorable bioconcentration factors (<100), this compound may have higher environmental persistence due to its chloro-substituted aromatic system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
